molecular formula C11H21ClN2O3 B14908430 rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride

rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride

Cat. No.: B14908430
M. Wt: 264.75 g/mol
InChI Key: ZZNQNNPEKFVYRS-RJUBDTSPSA-N
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Description

rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride: is a synthetic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride typically involves multiple steps, including cyclization and esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for research and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical behavior.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions and receptor binding.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, where it may be investigated for its efficacy in treating certain diseases or conditions.

Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific context of its application.

Comparison with Similar Compounds

  • rel-(4aR,7aS)-Octahydro-6-(methylsulfonyl)pyrrolo[3,4-b]-1,4-oxazine
  • (4aR,7aS)-Hexahydropyrrolo[3,4-b][1,4]oxazin-4(4aH)-yl[3-(2-pyrazinyloxy)phenyl]methanone

Comparison: Compared to similar compounds, rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride may exhibit unique chemical properties, such as higher stability or reactivity under certain conditions. Its specific structure allows for distinct interactions with molecular targets, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl (4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1

InChI Key

ZZNQNNPEKFVYRS-RJUBDTSPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H]2[C@H]1CNC2.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNC2.Cl

Origin of Product

United States

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